molecular formula C22H17N B15152762 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile

Cat. No.: B15152762
M. Wt: 295.4 g/mol
InChI Key: KFOOYGMSQMTFNS-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is an organic compound that features a fluorene moiety attached to a phenylpropanenitrile group. Fluorene derivatives are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene and benzyl cyanide as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Mechanism: The base deprotonates the benzyl cyanide, generating a nucleophilic carbanion. This carbanion then attacks the fluorene, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-yl)-3-phenylpropanenitrile depends on its application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation.

    Electronic Properties: In organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes, making it useful in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethanol
  • 9H-fluoren-9-ylamine
  • 9H-fluoren-9-ylidene

Uniqueness

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile is unique due to its combination of a fluorene moiety with a phenylpropanenitrile group. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

3-(9H-fluoren-9-yl)-3-phenylpropanenitrile

InChI

InChI=1S/C22H17N/c23-15-14-17(16-8-2-1-3-9-16)22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,17,22H,14H2

InChI Key

KFOOYGMSQMTFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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